molecular formula C15H10O2 B1664562 2-Methylanthraquinone CAS No. 84-54-8

2-Methylanthraquinone

Cat. No. B1664562
CAS RN: 84-54-8
M. Wt: 222.24 g/mol
InChI Key: NJWGQARXZDRHCD-UHFFFAOYSA-N
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Description

2-Methylanthraquinone, also known as β-methylanthraquinone and tectoquinone, is an organic compound which is a methylated derivative of anthraquinone . It is an off-white solid and an important precursor to many dyes . It is used as a pharmaceutical intermediate and in smog dyes .


Synthesis Analysis

The compound is produced by the reaction of phthalic anhydride and toluene . It can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative. Oxidation of the methyl group gives anthraquinone-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 2-Methylanthraquinone is C15H10O2 . It has a molecular weight of 222.24 g/mol . The InChI string is InChI=1S/C15H10O2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3 .


Chemical Reactions Analysis

2-Methylanthraquinone can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative . Oxidation of the methyl group gives anthraquinone-2-carboxylic acid .


Physical And Chemical Properties Analysis

2-Methylanthraquinone is an almost colorless solid . It has a density of 1.365 g/cm3 . The melting point is 177 °C (351 °F; 450 K) .

Scientific Research Applications

Anticancer Activity

2-Methylanthraquinone derivatives have shown significant anticancer activity. For instance, 2,7-dihydroxy-3-methylanthraquinone (DDMN) demonstrated a remarkable effect against gastric cancer SGC-7901 cells, both in vitro and in vivo. DDMN inhibited cell proliferation and induced apoptosis through a mechanism related to mitochondria-mediated apoptosis (Zhu et al., 2016).

Antimicrobial and Antiviral Properties

Anthraquinones isolated from the roots of Morinda elliptica, including 2-methylanthraquinone derivatives, have been tested for their antiviral, cytotoxic, and antimicrobial activities. Some of these compounds showed strong cytotoxicity against various cancer cell lines and substantial antimicrobial activity (Ali et al., 2000).

Application in Pulp and Paper Industry

2-Methylanthraquinone has been investigated for its potential to improve carbohydrate yield in the kraft cooking process of wood, important for the safety of paper products in contact with food. It has been found to improve lignin removal and carbohydrate yield in pulps, with a lower mutagenicity compared to synthesized anthraquinone (Anita et al., 2021).

Anti-Inflammatory and Immune Modulating Effects

2-Hydroxy-3-methylanthraquinone has demonstrated the ability to inhibit lung carcinoma cells through modulation of the IL-6-induced JAK2/STAT3 pathway, suggesting potential anti-inflammatory and immune-modulating effects (Sun et al., 2019).

Antiplasmodial Activity

Anthraquinones from Tectona grandis, including 2-methylanthraquinone derivatives, showed significant anti-malarial activity against the multidrug-resistant Dd2 strain of Plasmodium falciparum (Kopa et al., 2014).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGQARXZDRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041439
Record name 2-Methylanthraquinone
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methylanthraquinone

CAS RN

84-54-8
Record name 2-Methylanthraquinone
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Record name 2-Methylanthraquinone
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Record name 2-Methylanthraquinone
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Record name 9,10-Anthracenedione, 2-methyl-
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Record name 2-Methylanthraquinone
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Record name 2-methylanthraquinone
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Record name 2-METHYLANTHRAQUINONE
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Synthesis routes and methods

Procedure details

A 0.5N aqueous sodium hydroxide solution was added to the oil phase obtained in Example 14, and, after 30 minutes stirring, air was blown thereinto at 70° C. for 2 hours. Then, the oil phase and the aqueous phase containing the precipitate were separated, and the aqueous phase was dried under reduced pressure to obtain 5.5 kg of 2-methylanthraquinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
TS Lin, BA Tiecher, AC Sartorelli - Journal of Medicinal Chemistry, 1980 - ACS Publications
… Treatment of 2-methylanthraquinone (1) with an excess of sulfuryl chloride in the presence of a catalytic amount of 2,2'azobis(2-methylpropionitrile) under refluxing temperature afforded …
Number of citations: 47 pubs.acs.org
Y Li, J Zhang, D Min, Z Hongyan, N Lin, Q Li - PLoS One, 2016 - journals.plos.org
Hedyotis Diffusa Willd, used in Traditional Chinese Medicine, is a treatment for various diseases including cancer, owing to its mild effectiveness and low toxicity. The aim of this study …
Number of citations: 43 journals.plos.org
G Gori, M Carrieri, ML Scapellato… - Annals of …, 2009 - academic.oup.com
A new gas chromatographic/mass spectrometric (GC/MS) method was developed to detect 2-methylanthraquinone (2-MeA) in wood dust. 2-MeA is present in teak wood (a suspected …
Number of citations: 17 academic.oup.com
Y HIROSE, M KUROIWA, H YAMASHITA… - Chemical and …, 1973 - jstage.jst.go.jp
1)(1) Synthesis of I from Resorcinol Dimethyl Ether (V) and Monomethyl Ether (VI)——-—~ It had been known that the condensation with phthalic anhydride (VII) and resorcinol (VIII) by …
Number of citations: 23 www.jstage.jst.go.jp
A YULIA - 2021 - tsukuba.repo.nii.ac.jp
第 1 章において著者は, 木材からパルプを製造するアルカリ蒸解の優れた蒸解助剤であるアントラキノン (AQ) についての問題点および AQ 誘導体でありかつ木材に含まれる 2-メチルアントラキノン (2…
Number of citations: 5 tsukuba.repo.nii.ac.jp
JL Simonsen, MG Rau - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… It was decided to attempt to prepare in the first place 1 : 6-dihydroxy-2-methylanthraquinone (111), since this substance, on the introduction of a third hydroxy-group by one of the …
Number of citations: 7 pubs.rsc.org
Y Anita, AS Putra, K Tanifuji… - JAPAN TAPPI …, 2021 - jstage.jst.go.jp
… To address this problem, we examined 2-methylanthraquinone (2-MAQ), a natural anthraquinone from teak (Tectona grandis)wood. Eucalyptus globulus wood was subjected to kraft …
Number of citations: 5 www.jstage.jst.go.jp
SP Utami, EO Sari, H Ohi, Evelyn… - Wood Science and …, 2023 - Springer
… 2-methylanthraquinone accelerated lignin removal and stabilized cellulose yield. This study clarified the advantages of 2-methylanthraquinone … Several doses of 2-methylanthraquinone …
Number of citations: 1 link.springer.com
K Tanifuji, SP Utami, AS Putra, H Ohi… - Industrial Crops and …, 2022 - Elsevier
… Prehydrolysis at 150 C for 7 h using soda cooking at 160 C for 3 h with 28% active alkali and 0.06% 2-methylanthraquinone was found to give a good outcome. The xylan content of the …
Number of citations: 7 www.sciencedirect.com
H Raistrick, R Robinson, AR Todd - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… That this product is indeed 1:4:5: 8-tetrahydroxy-2-methylanthraquinone is clear from the evidence already mentioned and also for the following reasons. The new hydroxyl group …
Number of citations: 46 www.ncbi.nlm.nih.gov

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